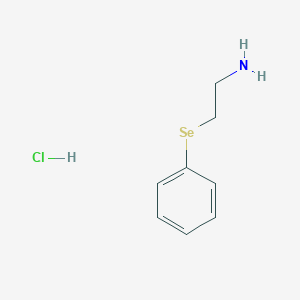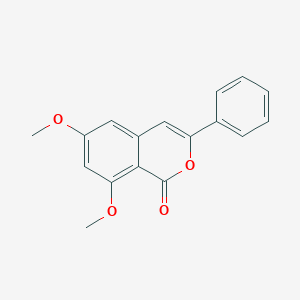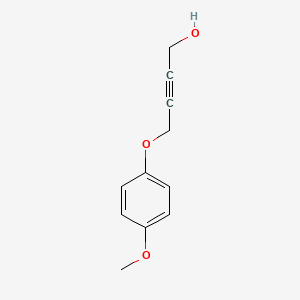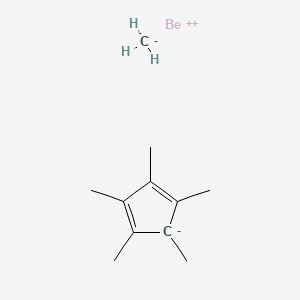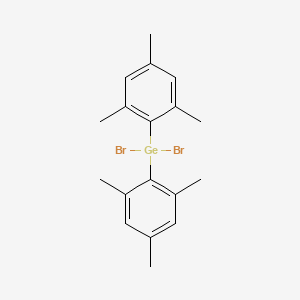
Dibromobis(2,4,6-trimethylphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by the presence of two bromine atoms and two 2,4,6-trimethylphenyl groups attached to a germanium atom
Méthodes De Préparation
The synthesis of dibromobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide in an inert atmosphere . The reaction is carried out in a suitable solvent, such as tetrahydrofuran, under controlled temperature conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Dibromobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions. Common reagents for these reactions include organolithium or organomagnesium compounds.
Oxidation Reactions: The germanium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of germanium oxides or hydroxides.
Reduction Reactions: The compound can be reduced to form lower oxidation state germanium species using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organogermanium compounds, while oxidation reactions produce germanium oxides.
Applications De Recherche Scientifique
Dibromobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Biology: Organogermanium compounds, including this compound, are investigated for their potential biological activities, such as anticancer and antiviral properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organogermanium compounds in medicine, particularly in the development of new drugs and treatments.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which dibromobis(2,4,6-trimethylphenyl)germane exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways in biological systems. The germanium center may play a crucial role in these interactions, potentially influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Dibromobis(2,4,6-trimethylphenyl)germane can be compared with other similar organogermanium compounds, such as:
Dichlorobis(2,4,6-trimethylphenyl)germane: This compound has chlorine atoms instead of bromine atoms, which may result in different reactivity and properties.
Tetrakis(2,4,6-trimethylphenyl)germane: This compound has four 2,4,6-trimethylphenyl groups attached to the germanium atom, which may influence its steric and electronic properties.
Bis(2,4,6-trimethylphenyl)germanium dihydride:
Propriétés
Numéro CAS |
106092-67-5 |
|---|---|
Formule moléculaire |
C18H22Br2Ge |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
dibromo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22Br2Ge/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
Clé InChI |
HYOTUEMDKARYPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


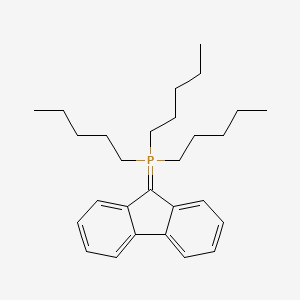
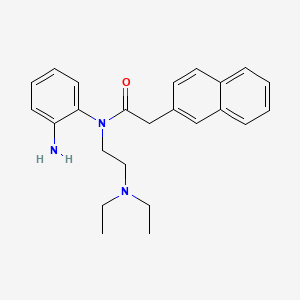
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
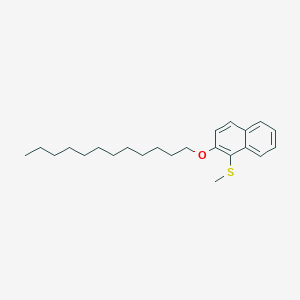
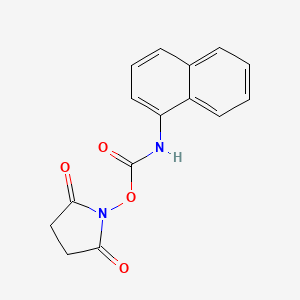

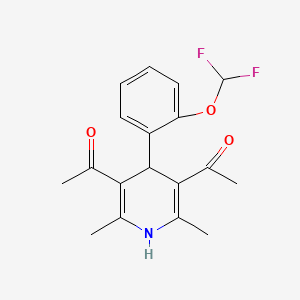

![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
